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Compound of Interest

Compound Name: Ledaborbactam

Cat. No.: B3324388

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway of Ledaborbactam
(VNRX-5236), a novel broad-spectrum (-lactamase inhibitor. The synthesis of its orally
bioavailable prodrug, Ledaborbactam etzadroxil (VNRX-7145), is also described. This
document is intended for an audience with expertise in organic chemistry and drug
development, offering a comprehensive look at the chemical intermediates, reaction conditions,
and overall synthetic strategy.

Introduction to Ledaborbactam

Ledaborbactam is a potent inhibitor of a wide range of B-lactamase enzymes, including
Ambler class A, C, and D enzymes.[1][2] By inhibiting these enzymes, Ledaborbactam can
restore the efficacy of B-lactam antibiotics against otherwise resistant bacteria. It is being
developed in combination with the cephalosporin antibiotic ceftibuten as an oral treatment for
complicated urinary tract infections caused by multidrug-resistant Enterobacterales.[2] The
chemical IUPAC name for Ledaborbactam is (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-
1,2-benzoxaborinine-8-carboxylic acid.[3]

Retrosynthetic Analysis and Key Strategies

The synthesis of Ledaborbactam hinges on the construction of the core 1,2-benzoxaborinine
ring system with the correct stereochemistry at the C3 position. A key strategic element of the
synthesis is the use of a Matteson homologation reaction to build the chiral center. The final
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molecule is assembled through the coupling of a key aminoboronate intermediate with
propionic acid, followed by deprotection and cyclization.

Ledaborbactam Synthesis Pathway

The synthesis of Ledaborbactam can be broken down into several key stages, starting from
commercially available materials. The overall pathway, including the synthesis of the prodrug
Ledaborbactam etzadroxil, is depicted below.
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Figure 1: Overall synthetic workflow for Ledaborbactam and its prodrug.

Formation of the Key a-Silylaminoboronate Intermediate

The synthesis commences with a commercially available aryl boronate which undergoes two
sequential Matteson homologation reactions.[1] This process elongates the carbon chain and
sets up the crucial stereocenter. The resulting intermediate is then treated with lithium
bis(trimethylsilyl)amide (LIHMDS) to yield the key a-silylaminoboronate intermediate.[1]

Amide Coupling and Final Cyclization
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The a-silylaminoboronate intermediate is then coupled with propionic acid in the presence of
the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).[1] The final step to yield
Ledaborbactam is a deprotection and cyclization reaction, which is achieved by treating the
amide intermediate with boron trichloride (BCI3).[1]

Synthesis of Ledaborbactam etzadroxil (Prodrug)

To improve oral bioavailability, Ledaborbactam is converted to its etzadroxil prodrug, VNRX-
7145.[4] This is accomplished by esterifying the carboxylic acid group of Ledaborbactam.[3]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of
Ledaborbactam.
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. Reagents
Starting .
Step . Product and Yield (%) Reference
Material .
Conditions
1. CH2CI2, n-
Matteson
) Intermediate BuLi, THF,
Homologation  Aryl boronate N/A [1]
1 -100 °C; 2.
s (2 steps) ]
Nucleophile
a-
) Silylaminobor )
) o Intermediate LIHMDS, -20
Silylamination 1 onate oc N/A [1]
Intermediate
2
a_
] Silylaminobor ~ Amide Propionic
Amide ] )
] onate Intermediate Acid, HATU, N/A [1]
Coupling ]
Intermediate ) NMM
2
Deprotection Amide Ledaborbacta
] BCI3, DCM,
and Intermediate m (VNRX- 28 °C N/A [1]
Cyclization 3) 5236)

Note: Specific yields for each step are not publicly available in the reviewed literature. The

overall yield is reported to be approximately 30% for the analogous compound, vaborbactam.

[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of Ledaborbactam are proprietary and not

fully disclosed in the public domain. However, based on the published literature, a general

procedure for the key steps can be outlined.[1]

General Procedure for Matteson Homologation

To a solution of the boronic ester in anhydrous THF at -100 °C is added a solution of

(dichloromethyl)lithium (prepared from dichloromethane and n-butyllithium). The reaction is
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stirred at low temperature before being quenched. For the second homologation, a similar
procedure is followed.

General Procedure for Amide Coupling

To a solution of the a-silylaminoboronate intermediate in an appropriate solvent is added the
carboxylic acid, HATU, and N-methylmorpholine. The reaction mixture is stirred at room
temperature until completion.

General Procedure for Deprotection and Cyclization

The amide intermediate is dissolved in dichloromethane and cooled to -78 °C. A solution of
boron trichloride in dichloromethane is added dropwise, and the reaction is stirred at low
temperature before being warmed to room temperature. The crude product is then purified by
reverse-phase HPLC.[5]

Mechanism of Action

Ledaborbactam functions by inhibiting bacterial -lactamase enzymes. The boron atom in
Ledaborbactam forms a covalent, yet reversible, bond with the catalytic serine residue in the
active site of the B-lactamase. This interaction prevents the enzyme from hydrolyzing and
inactivating B-lactam antibiotics.
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Figure 2: Mechanism of (3-lactamase inhibition by Ledaborbactam.

Conclusion

The synthesis of Ledaborbactam is a multi-step process that utilizes modern synthetic organic
chemistry techniques, most notably the Matteson homologation, to construct a complex chiral
molecule. The development of an orally available prodrug, Ledaborbactam etzadroxil, further
enhances its clinical utility. This technical guide provides a comprehensive overview of the
synthetic pathway and mechanism of action of this promising new (-lactamase inhibitor,
intended to aid researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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